molecular formula C10H12O B1360249 1-phenylcyclobutan-1-ol CAS No. 935-64-8

1-phenylcyclobutan-1-ol

Cat. No.: B1360249
CAS No.: 935-64-8
M. Wt: 148.2 g/mol
InChI Key: LHXASHUXCRQHPZ-UHFFFAOYSA-N
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Description

1-Phenylcyclobutan-1-ol is an organic compound with the molecular formula C10H12O. It is a cyclobutanol derivative where a phenyl group is attached to the first carbon of the cyclobutane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylcyclobutan-1-ol can be synthesized through several methods. One common method involves the reaction of phenylmagnesium bromide with cyclobutanone. The reaction proceeds via a Grignard reaction mechanism, where the phenylmagnesium bromide acts as a nucleophile, attacking the carbonyl carbon of cyclobutanone to form the desired alcohol .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Grignard reactions. The reaction conditions are carefully controlled to ensure high yield and purity. The process may involve the use of solvents such as diethyl ether or tetrahydrofuran, and the reaction is usually carried out under an inert atmosphere to prevent oxidation .

Chemical Reactions Analysis

Types of Reactions: 1-Phenylcyclobutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Thionyl chloride in the presence of pyridine.

Major Products Formed:

    Oxidation: 1-Phenylcyclobutanone.

    Reduction: 1-Phenylcyclobutane.

    Substitution: 1-Phenylcyclobutyl chloride.

Mechanism of Action

The mechanism of action of 1-phenylcyclobutan-1-ol involves its interaction with various molecular targets. For example, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent. In reduction reactions, the hydroxyl group is replaced by a hydrogen atom through the transfer of electrons from the reducing agent .

Comparison with Similar Compounds

    1-Phenylcyclobutane: Similar structure but lacks the hydroxyl group.

    Cyclobutanol: Similar structure but lacks the phenyl group.

    1-Phenylcyclobutanone: Similar structure but contains a carbonyl group instead of a hydroxyl group.

Uniqueness: 1-Phenylcyclobutan-1-ol is unique due to the presence of both a phenyl group and a hydroxyl group on the cyclobutane ring. This combination of functional groups imparts unique chemical properties and reactivity to the compound, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

1-phenylcyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c11-10(7-4-8-10)9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHXASHUXCRQHPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60239455
Record name Benzene, cyclobut-1-yl-1-ol-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60239455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935-64-8
Record name Benzene, cyclobut-1-yl-1-ol-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000935648
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclobutanol, 1-phenyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167117
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, cyclobut-1-yl-1-ol-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenylcyclobutan-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 1-phenylcyclobutan-1-ol formed in the context of the research on diphenylalkanediones?

A1: The research paper doesn't directly investigate the formation or reactions of this compound itself. Instead, it focuses on the photoreactions of 1,ω-diphenylalkane-1,ω-diones and their subsequent photoproducts, 1-phenylalk-n-en-1-ones. While this compound is mentioned as a product, the paper doesn't detail its formation mechanism. It's suggested that this compound is a secondary product arising from further photoreactions of 1-phenylhex-5-en-1-one, which itself is a product of the initial photoreaction of 1,8-diphenyloctane-1,8-dione []. Further research is needed to elucidate the precise mechanism of this compound formation in this context.

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